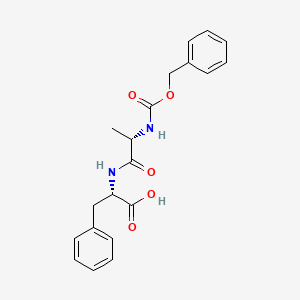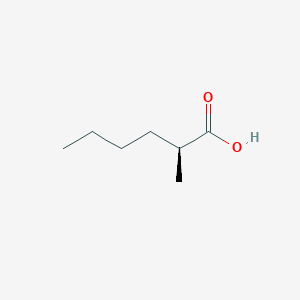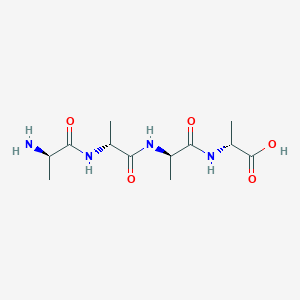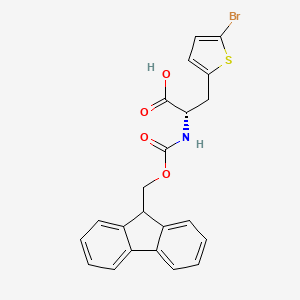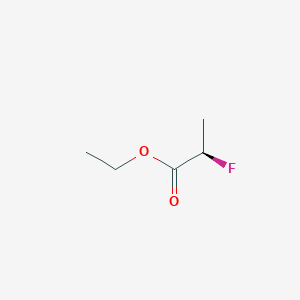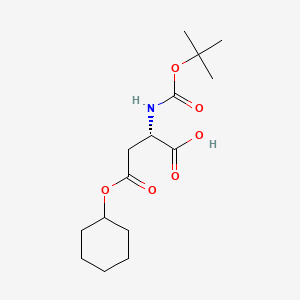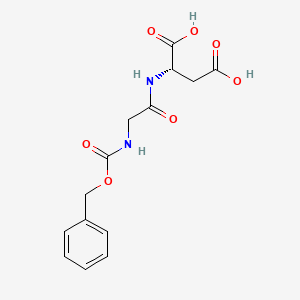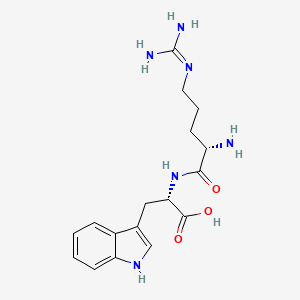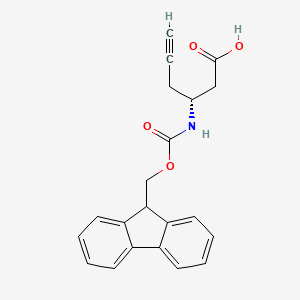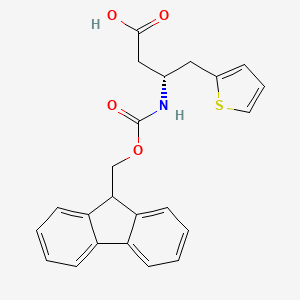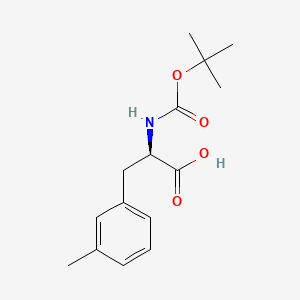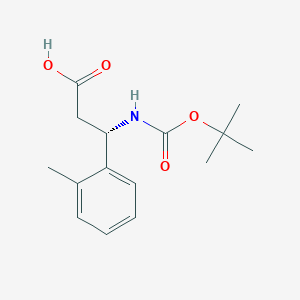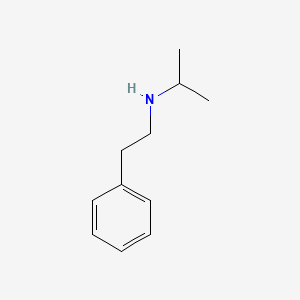
N-(2-phenylethyl)propan-2-amine
Vue d'ensemble
Description
N-(2-phenylethyl)propan-2-amine, also known as (2-phenylethyl)(propan-2-yl)amine, is a compound with the CAS Number 52007-97-3 . It has a molecular weight of 163.26 and is a liquid at room temperature . This compound is an organic synthetic raw material, mainly used for the synthesis of pesticide herbicides, synthetic medicine, dyes, rubber vulcanization accelerators, surfactants, detergents, and defoamers .
Synthesis Analysis
The synthesis of N-(2-phenylethyl)propan-2-amine can be achieved through transaminase-mediated synthesis, which is an environmentally and economically attractive method . This process involves the use of prochiral ketones . Another method involves the amidation of primary nitroalkanes .Molecular Structure Analysis
The molecular structure of N-(2-phenylethyl)propan-2-amine can be represented by the InChI code1S/C11H17N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 . This indicates that the compound consists of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . Physical And Chemical Properties Analysis
N-(2-phenylethyl)propan-2-amine is a liquid at room temperature . It has a molecular weight of 163.26 and is soluble in ethanol, methanol, and chloroform but is practically insoluble in water.Applications De Recherche Scientifique
Application in Medicinal Chemistry
“N-(2-phenylethyl)propan-2-amine” is used in the field of medicinal chemistry, which combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds .
Method of Application
Many chemical techniques as well as new computational chemistry applications are used to study the utilization of drugs and their biological effects .
Results or Outcomes
The goal of this application is to design an integrated and developing system that portends an era of novel and safe tailored drugs either by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
Application in Biocatalysis
“N-(2-phenylethyl)propan-2-amine” is used in the field of biocatalysis, specifically in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .
Method of Application
The application involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . The asymmetric synthesis is optimized for this process .
Results or Outcomes
After the optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Application in Synthesis of Novel Compounds
“N-(2-phenylethyl)propan-2-amine” is used in the synthesis of novel compounds. It is often used as a starting material or intermediate in the synthesis of various organic compounds .
Method of Application
The specific method of application depends on the compound being synthesized. However, it typically involves reactions such as nucleophilic substitution, reduction, or condensation .
Results or Outcomes
The outcomes of these syntheses are new organic compounds that can have a variety of uses, ranging from pharmaceuticals to materials science .
Application in Psychoactive Compounds Research
“N-(2-phenylethyl)propan-2-amine” is related to many psychoactive compounds such as the amphetamines and catecholamines . It’s the basic structure of a large family of psychoactives .
Method of Application
Research in this area often involves the synthesis and testing of new psychoactive compounds. This can involve a variety of chemical and biological techniques .
Results or Outcomes
The outcomes of this research can include new insights into the functioning of the nervous system, as well as the development of new drugs for the treatment of neurological and psychiatric disorders .
Application in Chemical Synthesis
“N-(2-phenylethyl)propan-2-amine” is used in the synthesis of various organic compounds. It is often used as a starting material or intermediate in the synthesis of various organic compounds .
Results or Outcomes
Application in Environmental and Economical Synthesis
“N-(2-phenylethyl)propan-2-amine” is used in the field of environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Method of Application
The application involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . The asymmetric synthesis is optimized for this process .
Results or Outcomes
After the optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-phenylethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPAEWJKFXEUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436223 | |
| Record name | N-(2-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)propan-2-amine | |
CAS RN |
52007-97-3 | |
| Record name | N-(2-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



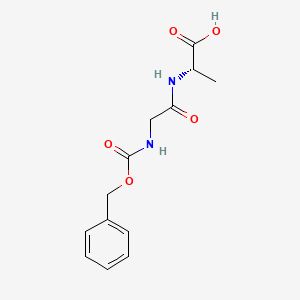
![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)
